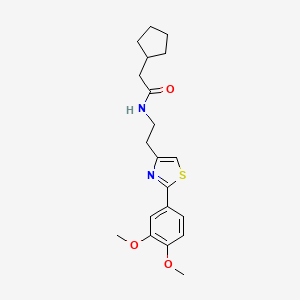

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide

Description

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide is a synthetic organic compound characterized by a thiazole core substituted with a 3,4-dimethoxyphenyl group and an ethyl-linked acetamide moiety bearing a cyclopentyl substituent. The 3,4-dimethoxyphenyl group is a structural motif commonly associated with enhanced bioavailability and central nervous system (CNS) penetration due to its lipophilic and electron-donating properties .

Properties

IUPAC Name |

2-cyclopentyl-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-24-17-8-7-15(12-18(17)25-2)20-22-16(13-26-20)9-10-21-19(23)11-14-5-3-4-6-14/h7-8,12-14H,3-6,9-11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGZASPCMHQUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as an anticancer agent.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Verapamil-Related Compound B (USP41)

Structure : Benzeneacetonitrile derivative with dual 3,4-dimethoxyphenyl groups and an isopropyl substituent (C₂₆H₃₆N₂O₄·HCl, MW 477.05) .

Key Differences :

- Functional Groups : Verapamil’s derivative contains a nitrile group (-CN) and tertiary amine, whereas the target compound features an acetamide (-NHCO-) and thiazole ring.

- Biological Implications : Nitriles are metabolically labile, often requiring prodrug strategies, while acetamides offer improved hydrolytic stability and oral bioavailability. The thiazole in the target compound may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding .

- Solubility : The hydrochloride salt of Verapamil’s derivative increases water solubility, whereas the neutral acetamide in the target compound balances lipophilicity and permeability.

Table 1 : Comparison with Verapamil-Related Compound B

| Property | Target Compound | Verapamil-Related Compound B |

|---|---|---|

| Core Structure | Thiazole-acetamide | Benzeneacetonitrile |

| Key Substituents | 3,4-Dimethoxyphenyl, cyclopentyl | 3,4-Dimethoxyphenyl, isopropyl |

| Molecular Weight | ~400–450 (estimated) | 477.05 (with HCl) |

| Ionization State | Neutral | Ionic (HCl salt) |

| Metabolic Stability | High (thiazole, acetamide) | Moderate (nitrile susceptibility) |

Pyrido-Pyrimidinone Derivatives (European Patent 2023)

Structures: 2-(3,4-dimethoxyphenyl)-substituted pyrido[1,2-a]pyrimidin-4-ones with cyclohexenyl-amino groups . Key Differences:

- Aromatic Systems: The patent compounds feature a fused pyrido-pyrimidinone core, which may confer planar rigidity for kinase or protease inhibition. In contrast, the target’s thiazole-acetamide structure offers conformational flexibility.

- Target Selectivity: The thiazole ring in the target may favor interactions with cysteine-rich domains (e.g., kinases), whereas pyrido-pyrimidinones are often optimized for ATP-binding pockets .

Table 2: Comparison with Pyrido-Pyrimidinone Derivatives

| Property | Target Compound | Pyrido-Pyrimidinone Derivatives |

|---|---|---|

| Core Structure | Thiazole-acetamide | Pyrido[1,2-a]pyrimidin-4-one |

| Key Substituents | Cyclopentyl, ethyl linker | Cyclohexenyl-amino groups |

| Ionization Potential | Neutral | Basic (amine substituents) |

| Structural Rigidity | Flexible | Planar, rigid |

| Likely Targets | Enzymes with thiazole affinity | Kinases, ATPases |

Quaternary Ammonium Intermediate (Saidov and Turgunov, 2014)

Structure : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O) .

Key Differences :

- Ionization : The ammonium compound is ionized, enhancing water solubility but limiting membrane permeability. The target compound’s neutral acetamide optimizes blood-brain barrier penetration.

- Synthetic Role : The intermediate is used in alkaloid synthesis, suggesting the target compound may employ similar coupling strategies (e.g., carbodiimide-mediated amide formation).

- Bioavailability : The ammonium salt’s high polarity restricts passive diffusion, whereas the target’s balanced lipophilicity supports oral administration .

Table 3 : Comparison with Quaternary Ammonium Intermediate

| Property | Target Compound | Quaternary Ammonium Intermediate |

|---|---|---|

| Ionization State | Neutral | Ionic (chloride salt) |

| Solubility | Moderate (logP ~2–3) | High (polar, hydrated) |

| Membrane Permeability | High | Low |

| Synthetic Utility | Final product | Intermediate in alkaloid synthesis |

Research Findings and Implications

- Metabolic Stability : The thiazole and acetamide groups in the target compound likely confer resistance to cytochrome P450-mediated oxidation compared to Verapamil’s nitrile-containing derivative .

- Solubility-Permeability Trade-off: The target compound’s design avoids the solubility limitations of quaternary ammonium salts while improving bioavailability over larger aromatic systems (e.g., pyrido-pyrimidinones ).

Biological Activity

The compound 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide is a novel synthetic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 349.46 g/mol

- Functional Groups : Thiazole, acetamide, methoxyphenyl, and cyclopentyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 349.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and subsequent coupling with cyclopentyl and acetamide moieties. The synthesis pathway typically includes:

- Formation of thiazole derivatives.

- Alkylation with cyclopentyl groups.

- Acetylation to form the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The agar well diffusion method was employed to assess its effectiveness.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of the compound has also been investigated using various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Evaluation

In a study involving human lung cancer cells (A549), the compound demonstrated significant cytotoxic effects with an IC50 value of 5 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical Cancer) | 8 | Induction of oxidative stress |

Discussion

The biological activity of This compound suggests it has potential as a therapeutic agent in both antimicrobial and anticancer applications. Its moderate antibacterial effects make it a candidate for further development in treating infections, while its significant anticancer properties warrant further investigation into its mechanism and potential clinical applications.

Future Research Directions

- Mechanistic Studies : Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance biological activity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.